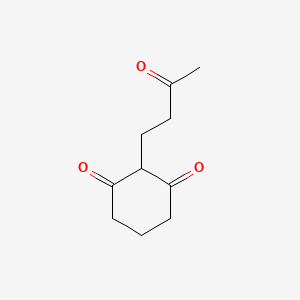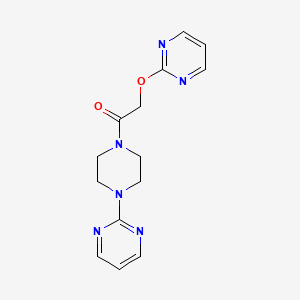
(3,4-Dichlorophényl)(2-phénylmorpholino)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a dichlorophenyl group and a phenylmorpholino group attached to a methanone core.
Applications De Recherche Scientifique
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, which could provide some insight .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular and cellular levels, influencing various biochemical processes .
Biochemical Pathways
Related compounds have been shown to influence pathways such as the pi3-kinase pathway and the aryl hydrocarbon receptor (AhR) pathway .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism primarily in the liver, with excretion predominantly occurring via the renal route .
Result of Action
Related compounds have been shown to have various effects, such as preventing neuronal cell death and inducing DNA damage .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Analyse Biochimique
Biochemical Properties
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a derivative of phenylmorpholine . Most such compounds act as releasers of monoamine neurotransmitters, and have stimulant effects . This suggests that (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone may interact with enzymes, proteins, and other biomolecules involved in neurotransmitter release and uptake.
Cellular Effects
The specific cellular effects of (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone are not well-documented in the literature. Similar compounds have been shown to have significant impacts on cell function. For example, some phenylmorpholine derivatives have been found to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is not well-understood. Given its structural similarity to phenylmorpholine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
The synthesis of (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with 2-phenylmorpholine . The reaction conditions often require anhydrous solvents and catalysts to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Comparaison Avec Des Composés Similaires
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone can be compared with other similar compounds such as:
3,4-Dichloromethylphenidate: An analogue with increased potency and duration due to chlorination at the meta- and para-positions on the phenyl ring.
(2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone: A compound with a similar structure but with bromine and additional chlorine atoms, used in medicinal chemistry.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-14-7-6-13(10-15(14)19)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOKGFAEZSAMQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2393249.png)


![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2393253.png)


![6-Tert-butyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2393258.png)

![3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2393260.png)





